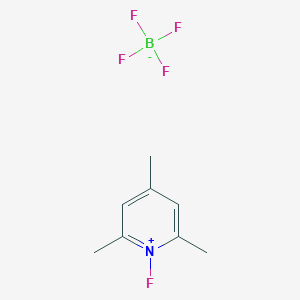
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
Descripción general
Descripción
Synthesis Analysis
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate can be synthesized using a method involving the treatment of 2,4,6-trimethylpyridine with NaBF4 in CH3CN at -40°C and treating this solution with fluorine diluted in nitrogen. This process yields a beige powder form of the compound (Zgonnik, Mazières, & Plaquevent, 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-fluoropyridinium trifluoromethanesulfonate, which shares some similarities with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, has been studied. These studies have revealed N-F bond lengths, providing insights into the structural aspects of these types of compounds (Banks, Besheesh, & Pritchard, 2003).
Chemical Reactions and Properties
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is known for its role as a reactive and easy-to-handle electrophilic fluorinating reagent, useful for preparing various organofluorine compounds (Zgonnik, Mazières, & Plaquevent, 2010). This characteristic underlines its significant role in chemical reactions involving fluorination.
Physical Properties Analysis
The compound is stable under specific conditions, with a melting point range of 215-217°C. It is soluble in CH3CN, CH2Cl2, THF, Et2O, and is supplied in beige powder form. It's important to handle it with care to avoid contact with skin and eyes, and it should be stored in a cool, dry, and well-ventilated place (Zgonnik, Mazières, & Plaquevent, 2010).
Chemical Properties Analysis
Detailed chemical properties analysis of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate specifically is limited in the available literature. However, related compounds have been studied for their electrophilic fluorination capabilities, providing insights into the chemical behavior of this class of compounds (Banks et al., 2003).
Aplicaciones Científicas De Investigación
Fluorinated Liquid Crystals and Applications
Fluorinated liquid crystals exhibit remarkable properties due to the presence of fluorine atoms, which significantly alter their physical characteristics. The incorporation of fluorine into liquid crystals can lead to modifications in melting points, mesophase morphology, and transition temperatures. These changes enhance the materials' suitability for liquid crystal display applications, leveraging the steric effects and high polarity of fluorine substitutions (Hird, 2007).
Synthesis and Characterization of Fluoropolymers
The synthesis of fluoropolymers, such as Polytetrafluoroethylene (PTFE), highlights the importance of fluorine in creating materials with exceptional chemical inertness, thermal stability, and low friction coefficients. These materials find widespread use in various industries, including electronics, aerospace, and medical devices, due to their robust performance in challenging environments (Puts et al., 2019).
Environmental and Health Aspects of Fluorinated Compounds
Research on novel fluorinated alternatives to persistent organic pollutants has been conducted to understand their environmental fate and potential risks. These studies are crucial for evaluating the safety and sustainability of using fluorinated compounds in commercial and industrial applications. Understanding the environmental and health impacts of these compounds can guide the development of safer and more environmentally friendly fluorinated chemicals (Wang et al., 2019).
Fluoroalkylation Reactions in Aqueous Media
The development of environmentally friendly fluoroalkylation reactions has significant implications for the synthesis of fluorinated compounds. These methods enable the incorporation of fluorinated groups into target molecules under mild conditions, which is relevant for designing new materials and pharmaceuticals with enhanced properties (Song et al., 2018).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid inhalation or direct skin contact, and to use personal protective equipment such as gloves and goggles when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
1-fluoro-2,4,6-trimethylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLYYDDEUOXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381379 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | |
CAS RN |
109705-14-8 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

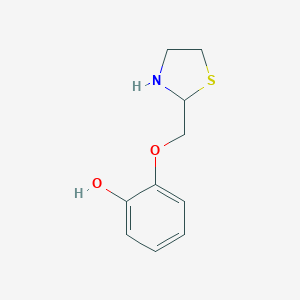
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
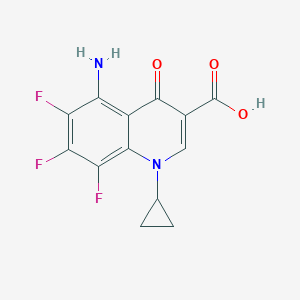
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
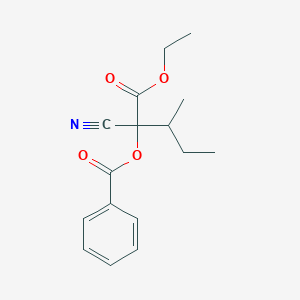
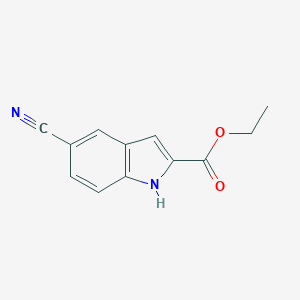
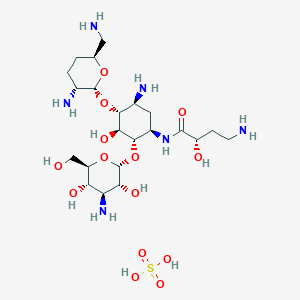
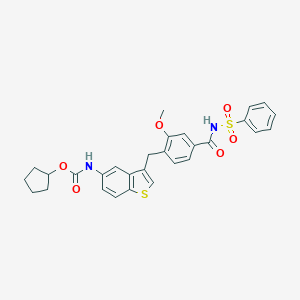
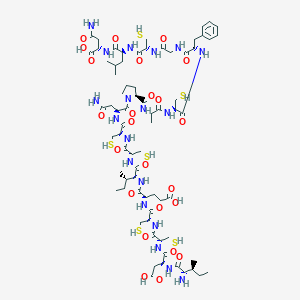
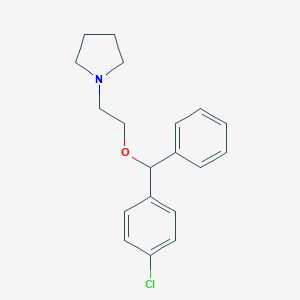
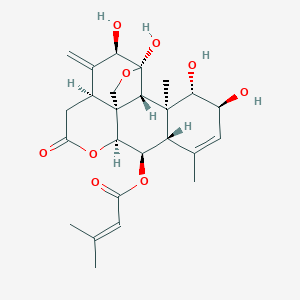
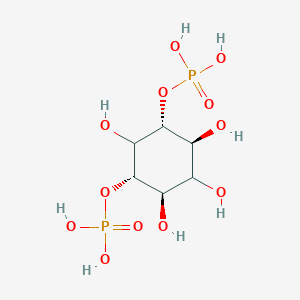
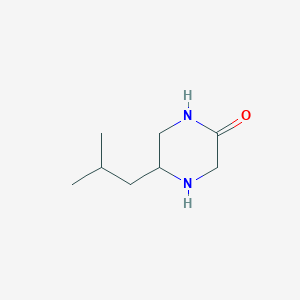
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)